3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone class of compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. They are activated by binding to cyclins and are involved in the phosphorylation of various substrates that are required for cell division. 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone binds to the ATP-binding site of CDKs and inhibits their activity, thereby blocking the progression of the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone have been extensively studied. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is critical for the growth and spread of cancer, and inhibition of angiogenesis has emerged as a promising strategy for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is its high potency and selectivity for CDKs. It has been found to be highly effective in inhibiting the activity of CDKs at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. One area of future research is the development of more potent and selective CDK inhibitors. In addition, further studies are needed to determine the efficacy of this compound in vivo and to identify potential side effects. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents needs to be investigated. Finally, the use of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone as a tool for studying the role of CDKs in cancer and other diseases needs to be explored.
Conclusion
In conclusion, 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of CDKs, which are important regulators of the cell cycle. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of anticancer drugs. Further research is needed to determine its efficacy in vivo and to identify potential side effects.
Métodos De Síntesis
The synthesis of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves a multistep process that has been described in various research articles. The synthesis method involves the reaction of 4-(benzyloxy)phenol with 1,4-dibromobutane to obtain 4-(benzyloxy)butyl-4-bromophenol. This compound is then reacted with 2-aminobenzonitrile in the presence of potassium carbonate to obtain 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. The purity of the compound is then confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities including inhibition of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. CDKs play a critical role in the regulation of cell division and are frequently overexpressed in cancer cells. Therefore, inhibition of CDKs has emerged as a promising strategy for the treatment of cancer.
Propiedades
IUPAC Name |
3-[4-(4-phenylmethoxyphenoxy)butyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25-23-10-4-5-11-24(23)26-19-27(25)16-6-7-17-29-21-12-14-22(15-13-21)30-18-20-8-2-1-3-9-20/h1-5,8-15,19H,6-7,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBTOMTMWSRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Phenylmethoxyphenoxy)butyl]quinazolin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.